molecular formula C8H16N2O B1453494 3-Diethylaminopropyl isocyanate CAS No. 51487-31-1

3-Diethylaminopropyl isocyanate

Cat. No.: B1453494
CAS No.: 51487-31-1
M. Wt: 156.23 g/mol
InChI Key: WZYDELZXVJYDEU-UHFFFAOYSA-N
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Description

3-Diethylaminopropyl Isocyanate is a bifunctional chemical intermediate of significant interest in advanced materials development and organic synthesis. This compound features a highly reactive isocyanate group (-NCO) and a nucleophilic tertiary diethylamino group, connected by a propyl chain. This bifunctionality allows for two distinct and sequential reaction pathways: the electrophilic isocyanate group readily undergoes reactions with nucleophiles such as alcohols and amines to form urethane and urea linkages, respectively, while the tertiary amine can act as a catalyst or be quaternized to introduce cationic charges. This makes the reagent a powerful tool for constructing complex molecular architectures, including specialized polymers, dendrimers, and functional surfaces. In materials science, this compound is particularly valuable for the synthesis of high-performance polyurethanes and polyureas, where it can act as a cross-linking agent to enhance mechanical strength and thermal stability. Its role as a coupling agent is also critical in composite materials, improving adhesion between organic polymers and inorganic substrates like glass, minerals, and metals. Furthermore, the tertiary amine functionality allows for the development of cationic polymers and smart materials with tailored properties for coatings, adhesives, and sealants. For research purposes only. Not for human or veterinary use. Handle with appropriate safety precautions, as isocyanates can cause sensitization and irritation upon contact.

Properties

IUPAC Name

N,N-diethyl-3-isocyanatopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDELZXVJYDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Diethylaminopropyl Isocyanate and Analogous Structures

Phosgenation-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) or its derivatives remains a cornerstone of industrial isocyanate synthesis due to its efficiency and scalability. This approach is applicable to the synthesis of 3-Diethylaminopropyl isocyanate from its corresponding diamine precursor.

Reaction of Corresponding Amines with Phosgene

The traditional and most direct phosgenation route involves the reaction of a primary amine, in this case, 3-(diethylamino)propylamine (B94944), with phosgene (COCl₂). The reaction typically proceeds in two stages: a "cold" phosgenation followed by a "hot" phosgenation. sabtechmachine.com In the initial stage, the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.comnih.gov Subsequent heating of this mixture, often with the introduction of additional phosgene, leads to the decomposition of the carbamoyl chloride and the conversion of the hydrochloride salt to the desired isocyanate, with the liberation of hydrogen chloride (HCl) as a byproduct. sabtechmachine.comnih.gov

The choice of solvent is critical, with inert aromatic solvents like toluene (B28343) or o-dichlorobenzene commonly employed to manage the reaction temperature and facilitate the process. sabtechmachine.com While highly effective, this method necessitates stringent safety precautions due to the extreme toxicity of phosgene gas and the corrosive nature of the HCl produced. nih.gov For aliphatic amines, the formation of hydrochloride salts can be a significant side reaction, which is then converted to the isocyanate in the hot phosgenation step. sabtechmachine.com

Synthesis Utilizing Phosgene Derivatives (e.g., Trichloromethyl Chloroformate)

To circumvent the hazards associated with handling gaseous phosgene, less volatile and more easily handled phosgene derivatives are often employed, especially in laboratory-scale syntheses. Trichloromethyl chloroformate, also known as diphosgene, and bis(trichloromethyl) carbonate, or triphosgene (B27547), serve as liquid and solid surrogates for phosgene, respectively. orgsyn.org

Triphosgene, for instance, can be used in a one-to-one reaction with an amine in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (B109758) (DCM). researchgate.net The reaction is typically carried out at low temperatures, such as 0 °C, and then allowed to warm to room temperature. researchgate.net This method offers a convenient and high-yielding route to isocyanates and is particularly suitable for the synthesis of functionalized molecules like amino acid ester isocyanates. orgsyn.org The mild reaction conditions are a significant advantage over traditional phosgenation. orgsyn.org

A representative procedure for a similar amino isocyanate synthesis using triphosgene is provided below:

ReactantMolar Equivalent
Amine1
Triphosgene~0.34
Triethylamine2.5 - 3
SolventAnhydrous DCM

Table 1: Representative stoichiometry for the synthesis of an isocyanate using triphosgene.

Industrial Production Methods and Scalability Considerations

On an industrial scale, the production of aliphatic isocyanates via phosgenation is a well-established process. nih.gov The choice between liquid-phase and gas-phase phosgenation depends on the physical properties of the starting amine. For amines with higher boiling points, liquid-phase phosgenation is common. nih.gov The process involves dissolving the amine in an inert solvent and reacting it with a solution of phosgene. sabtechmachine.com

Gas-phase phosgenation, on the other hand, involves vaporizing the amine and reacting it with gaseous phosgene at elevated temperatures (200–600 °C). nih.gov This method was initially developed for aliphatic isocyanates and offers advantages in terms of reaction speed and continuous processing. nih.gov

Non-Phosgene Synthetic Strategies

Growing environmental and safety concerns associated with phosgene have driven the development of alternative, non-phosgene routes to isocyanates. nih.gov These methods often involve rearrangements or the use of different carbonyl sources.

Curtius Rearrangement from Carboxylic Acid Precursors

The Curtius rearrangement is a versatile and widely used non-phosgene method for the synthesis of isocyanates from carboxylic acids. nih.govnih.govrsc.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. researchgate.netillinoisstate.edu This method is valued for its tolerance of a wide range of functional groups and the retention of stereochemistry. nih.gov

For the synthesis of this compound, the corresponding carboxylic acid precursor would be 4-(diethylamino)butanoic acid. The synthesis involves several key steps:

Formation of the Acyl Azide: The carboxylic acid is first converted into an activated form, such as an acyl chloride or a mixed anhydride, which is then reacted with an azide salt (e.g., sodium azide). illinoisstate.edu Alternatively, the acyl azide can be generated directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). illinoisstate.edu

Rearrangement to the Isocyanate: The acyl azide is then heated in an inert solvent, causing it to rearrange to the isocyanate. This step can often be performed in the same pot as the azide formation. nih.gov

The resulting isocyanate can be used in situ for subsequent reactions or isolated if stable. nih.gov

Starting MaterialReagent(s)IntermediateProduct
Carboxylic Acid1. Oxalyl chloride or SOCl₂2. Sodium AzideAcyl AzideIsocyanate
Carboxylic AcidDiphenylphosphoryl azide (DPPA)Acyl AzideIsocyanate

Table 2: General pathways for the Curtius rearrangement.

Dehydrosulfurization of Thiourea (B124793) Analogues

The conversion of thioureas to isocyanates via dehydrosulfurization is a less common non-phosgene route. While the synthesis of thioureas from amines and various thiocarbonyl sources is well-established, their direct conversion to isocyanates is not as frequently reported as their conversion to carbodiimides or cyanamides. nih.govnih.govwikipedia.org

The synthesis of the thiourea analogue for this compound would involve the reaction of 3-(diethylamino)propylamine with a thiocarbonylating agent. The subsequent dehydrosulfurization to the isocyanate would likely require specific oxidizing or activating agents that facilitate the removal of the sulfur atom and the formation of the N=C=O moiety.

Research in this area has often focused on the synthesis of other sulfur-containing compounds or the use of thioureas as precursors for guanidines. organic-chemistry.org The direct, high-yield conversion of a simple N-alkylthiourea to its corresponding isocyanate through a general dehydrosulfurization method is not a standard, widely-used synthetic transformation. More commonly, isothiocyanates are used as precursors for thioureas. organic-chemistry.orgresearchgate.net Therefore, this route remains a more specialized and less-developed approach compared to phosgenation or the Curtius rearrangement for the synthesis of aliphatic isocyanates like this compound.

Oxidative Routes for Carbodiimide (B86325) Formation from Thioformamides (Indirect Relevance)

The synthesis of carbodiimides, which possess the characteristic R-N=C=N-R' functional group, is indirectly relevant to isocyanate chemistry due to structural similarities and the fact that isocyanates can be precursors to carbodiimides. wikipedia.org One established method for carbodiimide synthesis is the oxidative desulfurization of 1,3-disubstituted thioureas. organic-chemistry.org This process involves the removal of sulfur from the thiourea backbone to form the carbodiimide double bond system.

Various oxidizing agents have been employed for this transformation. A classic reagent is mercuric oxide, which facilitates the dehydrosulfurization of thioureas. wikipedia.org More modern and milder methods utilize hypervalent iodine(III) reagents, such as o-iodoxybenzoic acid (IBX), which enable the efficient preparation of both symmetrical and unsymmetrical carbodiimides from their corresponding thioureas with excellent yields and high selectivity. organic-chemistry.org The reaction proceeds by activating the sulfur atom, leading to its eventual elimination and the formation of the N=C=N bond. organic-chemistry.org

The relevance to isocyanate chemistry stems from the fact that carbodiimides can also be synthesized via the decarboxylation of two isocyanate molecules, a reaction often catalyzed by phosphine (B1218219) oxides. wikipedia.org This shared chemistry highlights the close relationship between these two classes of compounds. Furthermore, understanding the formation of the N=C=N bond in carbodiimides provides insight into the reactivity and bond-forming capabilities relevant to the N=C=O group in isocyanates.

Catalytic Considerations in Isocyanate Synthesis and Transformation

Catalysis is fundamental to modern isocyanate production, enabling efficient, selective, and more environmentally benign synthesis routes compared to traditional methods. digitellinc.com The development of effective catalyst systems is a central focus of research, aiming to optimize reaction conditions to achieve high conversion of raw materials and excellent product yields. nih.gov

Role of Specific Catalysts in Reaction Rate and Selectivity

The choice of catalyst is critical as it dictates the reaction rate, selectivity, and the conditions required for the synthesis and subsequent transformations of isocyanates. A wide array of catalysts, from metal complexes to simple organic molecules, have been investigated. patsnap.comrsc.org

Metal-Based Catalysts : Transition metals such as palladium, rhodium, ruthenium, copper, and nickel are frequently used to improve reaction efficiency and selectivity. patsnap.comacs.org For instance, in non-phosgene routes like the reductive carbonylation of nitro compounds, homogeneous transition metal catalysts are key, although their recycling can be challenging. acs.org Zinc compounds, particularly zinc acetate, have been shown to be highly efficient catalysts for producing carbamates (isocyanate precursors) and can also catalyze the subsequent thermal decomposition to the isocyanate. nih.gov Composite catalysts, which incorporate a second component, can further enhance yield by modifying the active metal's properties. researchgate.net

Organocatalysts : Non-metal catalysts, including specific amines, phosphines, N-heterocyclic carbenes (NHCs), and carboxylates, are also employed. patsnap.comnih.gov Anionic catalysts, such as carboxylate and alkoxide anions, are particularly effective in promoting the trimerization of isocyanates to form isocyanurates, a common transformation to enhance the properties of polyurethane materials. nih.govrsc.org These catalysts operate through a stepwise anionic mechanism, influencing the relative rates of carbamate (B1207046), allophanate (B1242929), and isocyanurate formation. rsc.org

Heterogeneous Catalysts : Solid catalysts like zeolites and supported metal catalysts offer significant advantages, including easy separation from the reaction mixture and suitability for continuous industrial processes. patsnap.com Their surface properties and composition can be tailored to enhance reaction rates and product yields for specific isocyanate syntheses. patsnap.com

The table below summarizes the roles of various catalysts in isocyanate chemistry.

Catalyst TypeExamplesRole in Reaction Rate and SelectivitySource(s)
Metal-Based Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Nickel (Ni), Zinc (Zn) complexesEnhance reaction rates and selectivity in synthesis routes like reductive carbonylation. Can be tailored for specific conversions. patsnap.comacs.org
Organocatalysts Amines, Phosphines, N-Heterocyclic Carbenes (NHCs), CarboxylatesCan offer milder reaction conditions. Anionic catalysts (e.g., carboxylates) are highly active for transformations like trimerization. patsnap.comnih.gov
Heterogeneous Zeolites, Supported Metal Catalysts (e.g., ZnO-Al₂O₃)Facilitate easy catalyst separation and potential for continuous processing. Enhance reaction rates and product yield. patsnap.comacs.org
Main-Group Metal Aluminium-pyridyl-bis(iminophenolate) complexHighly active and selective for the trimerization of both alkyl and aryl isocyanates under mild conditions. rsc.org

Investigation of Reaction Conditions for Optimal Yields and Purity

Achieving optimal yields and high purity in isocyanate synthesis requires careful control and optimization of various reaction conditions. researchgate.net The interplay between catalyst, temperature, pressure, solvent, and reaction time is crucial for maximizing the desired product formation while suppressing side reactions. nih.gov

Temperature : Temperature is a critical parameter. For instance, in the thermal decomposition of carbamates to produce isocyanates, the reaction is typically carried out at high temperatures, often between 250 and 600 °C. mdpi.com However, for other transformations, such as the trimerization of phenyl isocyanate using certain aluminum catalysts, reactions can proceed to completion at temperatures as low as 25 °C or more rapidly at 50 °C. rsc.org

Pressure : Pressure is another key variable, particularly in reactions involving gases like carbon monoxide. In the direct reductive carbonylation of nitroarenes, achieving viable synthesis often requires specific pressure conditions. digitellinc.com

Solvent : The choice of solvent can significantly impact catalytic activity and reaction pathways. For example, some bismuth-based catalysts show enhanced activity in non-polar environments. wernerblank.com In liquid-phase reactions, the addition of a high-boiling solvent can dilute active groups and suppress unwanted polymerization, thereby increasing isocyanate selectivity. nih.gov However, this can complicate product separation. nih.gov

Reactant Concentration and Ratios : The concentration of functional groups and the ratio of reactants are vital for controlling reaction kinetics and product distribution. wernerblank.com In high solids coatings, where solvent concentration is low, the initial concentration of hydroxyl and isocyanate groups is high, necessitating careful catalyst selection to manage pot life and cure rate. wernerblank.com The ratio of isocyanate to other reactants (like alcohols or phenols) is a predominant factor in determining whether the final product is a carbamate, allophanate, or isocyanurate. rsc.org

The following table outlines the impact of key reaction conditions on isocyanate production.

ConditionEffect on Yield and PurityRationale / ExampleSource(s)
Temperature Directly influences reaction rate and can affect selectivity by favoring different reaction pathways.Thermal decomposition of carbamates requires high temperatures (250-600 °C) for efficient isocyanate formation. mdpi.com
Pressure Crucial for gas-phase reactions and can influence equilibrium position.Reductive carbonylation of nitroarenes is sensitive to CO pressure. digitellinc.com
Solvent Affects catalyst activity and can suppress side reactions like polymerization.Bismuth catalysts may show higher activity in non-polar solvents. High-boiling solvents can improve selectivity but complicate purification. nih.govwernerblank.com
Reactant Ratio Determines the final product in sequential reactions.An equimolar ratio of isocyanate to alcohol typically favors carbamate formation, while an excess of isocyanate can lead to allophanates and isocyanurates. rsc.org

Reaction Pathways and Mechanistic Insights of 3 Diethylaminopropyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by its high reactivity towards nucleophiles, a property that forms the basis of polyurethane and polyurea chemistry. The carbon atom of the isocyanate group is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by compounds containing active hydrogen atoms.

Urethane (B1682113) Linkage Formation with Hydroxyl-Containing Compounds (e.g., Alcohols, Polyols)

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol or a polyol, results in the formation of a urethane (or carbamate) linkage. kuleuven.betue.nl This nucleophilic addition reaction is a cornerstone of polyurethane production. mdpi.comresearchgate.net The general mechanism involves the attack of the lone pair of electrons on the oxygen atom of the hydroxyl group to the electrophilic carbon atom of the isocyanate group. kuleuven.be This is followed by a proton transfer, which can be facilitated by other alcohol molecules, to form the stable urethane bond. kuleuven.be

Kinetic studies have shown that the reaction order can be complex, often appearing as first-order with respect to each reactant under specific conditions, but can also involve multiple alcohol molecules in the transition state. kuleuven.be The reactivity of the alcohol also plays a role, with primary alcohols generally reacting faster than secondary alcohols. kuleuven.be In the context of 3-diethylaminopropyl isocyanate, the aliphatic nature of the isocyanate group influences its reactivity compared to aromatic isocyanates. mdpi.com

The formation of polyurethanes occurs when di- or polyfunctional isocyanates react with di- or polyfunctional polyols. researchgate.net This leads to the creation of a polymer backbone with repeating urethane linkages. researchgate.net The properties of the resulting polyurethane can be tailored by the choice of isocyanate and polyol. mdpi.com

Table 1: Reactants and Products in Urethane Linkage Formation

Reactant 1Reactant 2Product
This compoundAlcohol3-Diethylaminopropyl urethane
This compoundPolyolPolyurethane

Urea (B33335) Linkage Formation with Amine Nucleophiles

The reaction of this compound with amine nucleophiles leads to the formation of urea linkages. commonorganicchemistry.comresearchgate.net This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of the amine nitrogen compared to the hydroxyl oxygen. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the isocyanate group, followed by proton transfer to form a substituted urea. researchgate.net

This reaction is fundamental to the synthesis of polyurea polymers, which are known for their high strength and durability. researchgate.net The formation of polyurea occurs when a di- or polyisocyanate reacts with a di- or polyamine. researchgate.net The resulting polymer chain consists of repeating urea units.

Table 2: Reactants and Products in Urea Linkage Formation

Reactant 1Reactant 2Product
This compoundPrimary or Secondary AmineSubstituted Urea
This compoundDiaminePolyurea

Reaction with Water and Carbon Dioxide Evolution in Polymer Systems

When this compound reacts with water, it initially forms an unstable carbamic acid. utwente.nl This carbamic acid then readily decomposes to yield a primary amine and carbon dioxide gas. researchgate.net The newly formed amine can then react with another isocyanate molecule to form a urea linkage. researchgate.netresearchgate.net

Polymerization and Crosslinking Mechanisms

Chain Extension and Network Formation through Urethane and Urea Bonds

In the synthesis of polyurethanes and polyureas, chain extenders are low-molecular-weight diols or diamines that react with isocyanate prepolymers to build up the polymer chain. usm.eduresearchgate.net The reaction of this compound with these chain extenders leads to the formation of hard segments composed of urethane and/or urea linkages within the polymer structure. mdpi.com These hard segments, through hydrogen bonding and physical crosslinking, contribute significantly to the mechanical properties of the final material. researchgate.net

The process of polymerization involves the step-growth addition of monomers (isocyanates, polyols, and chain extenders) to form long polymer chains. usm.edu When polyfunctional reactants (with functionalities greater than two) are used, a three-dimensional crosslinked network is formed, resulting in a thermoset material. utwente.nl This network structure provides the material with high strength, thermal stability, and chemical resistance. utwente.nl

Allophanate (B1242929) and Biuret (B89757) Formation through Side Reactions

Under certain conditions, further reactions can occur between the newly formed urethane or urea linkages and excess isocyanate. The reaction of a urethane group with an isocyanate molecule leads to the formation of an allophanate linkage. tue.nlresearchgate.net This reaction typically requires elevated temperatures (above 110-120°C) or specific catalysts. utwente.nlresearchgate.net

Similarly, the reaction of a urea group with an isocyanate molecule results in the formation of a biuret linkage. tue.nlresearchgate.net This reaction also generally occurs at higher temperatures (above 120°C). researchgate.net

Both allophanate and biuret formation introduce branching and crosslinking into the polymer network, which can increase the hardness and thermal stability of the resulting polyurethane or polyurea. uni-hamburg.deresearchgate.net However, these reactions are often considered side reactions that can be difficult to control and may affect the desired properties of the final polymer if not properly managed. researchgate.net The formation of allophanate and biuret bonds is reversible at even higher temperatures. researchgate.net

Cyclotrimerization of Isocyanates: Formation of Isocyanurate Rings

The cyclotrimerization of isocyanates is a significant reaction that results in the formation of highly stable, six-membered heterocyclic structures known as isocyanurates. This process involves the head-to-tail addition of three isocyanate molecules. The reaction can be initiated by a variety of catalysts, including nucleophiles like tertiary amines. In the case of this compound, the pendant diethylamino group can function as an internal catalyst, promoting its own cyclotrimerization.

The mechanism is believed to proceed through a stepwise process. The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a zwitterionic intermediate. This intermediate then attacks a second isocyanate molecule, leading to a larger zwitterionic species. The process continues with a third isocyanate molecule, and subsequent ring-closure releases the tertiary amine catalyst and forms the stable isocyanurate ring. The presence of the internal amine group in this compound can facilitate this process, potentially leading to a higher propensity for isocyanurate formation compared to isocyanates lacking such a feature.

Derivatization Mechanisms Involving the Isocyanate and Amine Moieties

The dual functionality of this compound, possessing both a highly reactive isocyanate group and a nucleophilic/basic tertiary amine, allows for a range of derivatization reactions. These reactions can be directed at either functional group, or in some cases, involve both.

While not a direct carboxyl activating agent itself, this compound is conceptually related to the chemistry of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are widely used for this purpose. Carbodiimides are, in fact, dehydration products of the corresponding ureas, which can be formed from isocyanates. The reaction of an isocyanate with a primary amine, followed by dehydration, can yield a carbodiimide (B86325).

The mechanism of amide bond formation using a carbodiimide like EDC involves the activation of a carboxylic acid. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, leading to the formation of the desired amide bond and the release of a urea byproduct. The tertiary amine present in both EDC and this compound plays a crucial role in this process by acting as a base and a solubility enhancer, particularly in aqueous media.

Similar to carboxyl activation, carbodiimides derived from isocyanate precursors can also be employed to activate phosphate (B84403) groups for the formation of phosphoesters and phosphoramidates. The mechanism mirrors that of carboxyl activation, where the carbodiimide reacts with a phosphate monoester or diester to form a reactive phosphorylating agent. This intermediate can then be attacked by a nucleophile, such as an alcohol or an amine, to generate the corresponding phosphate derivative. The presence of the aminopropyl group in structures related to this compound can facilitate these reactions, particularly in biological systems where phosphate modifications are prevalent.

The high reactivity of the isocyanate group makes this compound a potential candidate for the conjugation of small molecules to biomolecules and other complex substrates. Isocyanates readily react with a variety of nucleophilic functional groups commonly found in biomolecules, such as primary amines (e.g., on the side chain of lysine (B10760008) residues) and thiols (e.g., on cysteine residues).

The reaction with a primary amine on a biomolecule would result in the formation of a stable urea linkage, effectively tethering the diethylaminopropyl moiety to the biological substrate. Similarly, reaction with a thiol group would yield a thiocarbamate linkage. The tertiary amine of this compound can serve to modulate the local pH environment or act as an internal catalyst, potentially influencing the rate and selectivity of the conjugation reaction. This dual functionality makes it an interesting tool for bioconjugation, although specific applications and the full extent of its utility are still areas of active research.

Advanced Mechanistic Investigations and Computational Studies

To gain deeper insights into the reactivity and reaction mechanisms of isocyanates like this compound, researchers have turned to advanced computational methods.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of chemical reactions. For isocyanate chemistry, these calculations can provide a quantitative understanding of reaction energetics, including the determination of activation barriers and reaction enthalpies. By modeling the potential energy surface of a reaction, it is possible to identify the structures of transition states, which are the fleeting, high-energy species that connect reactants to products.

For the reactions of this compound, computational studies could be used to:

Compare the energetics of competing reaction pathways: For example, the reaction of the isocyanate with a nucleophile versus its cyclotrimerization could be modeled to predict which pathway is more favorable under specific conditions.

Investigate the catalytic role of the pendant amine: The influence of the internal tertiary amine on the activation barriers of various reactions can be quantified, providing a theoretical basis for its catalytic effect.

Predict the regioselectivity and stereoselectivity of reactions: In cases where multiple reaction sites are available, computational models can help predict the most likely outcome.

These theoretical investigations, when combined with experimental data, provide a powerful approach to understanding and predicting the chemical behavior of this compound.

Information on this compound Not Publicly Available

Despite extensive and repeated searches of scientific literature, academic databases, and patent repositories, no specific data regarding the kinetic modeling, polymerization curing, or theoretical properties of the chemical compound this compound could be located. As a result, the generation of an article with the requested detailed scientific content is not possible.

The inquiry requested an in-depth article focusing on the reaction pathways and mechanistic insights of this compound, with a specific emphasis on two key areas:

Theoretical Studies on Conformational and Electronic Properties

A comprehensive search for relevant studies, including kinetic data such as reaction rates and activation energies, as well as computational analyses of the molecule's conformational and electronic characteristics, yielded no specific results for this particular compound.

While the broader field of isocyanate chemistry is well-documented, with extensive research available for more common isocyanates, these findings cannot be accurately extrapolated to this compound without dedicated experimental or theoretical studies on the compound itself. Providing such generalized information would not meet the required standards of scientific accuracy and specificity for the subject .

Therefore, due to the absence of foundational research data, the creation of the requested detailed sections, including any associated data tables, cannot be fulfilled. The available public information is insufficient to construct a scientifically rigorous and authoritative article as per the provided outline.

Advanced Applications in Chemical Sciences

Role in Polymer Chemistry and Advanced Materials

The unique chemical structure of 3-diethylaminopropyl isocyanate, featuring a reactive isocyanate group and a tertiary amine, makes it a valuable monomer in the synthesis of a wide range of polymers with tailored properties. Its application spans from the creation of specialized polyurethanes and polyureas to its use as a crosslinking agent and a modulator of polymer characteristics.

Precursor in Polyurethane and Polyurea Synthesis for Diverse Applications

This compound serves as a crucial building block in the synthesis of polyurethanes (PUs) and polyureas, two classes of polymers with extensive applications. The synthesis of these polymers involves a step-growth polymerization process. nih.gov For polyurethanes, the isocyanate group of this compound reacts with the hydroxyl groups of polyols. utm.my Similarly, in polyurea synthesis, the isocyanate group reacts with a polyamine. nih.gov

The choice of isocyanate is a key factor in determining the final properties of the resulting polymer. utm.mymdpi.com Isocyanates are broadly categorized as aromatic or aliphatic. nih.govutm.my Aromatic isocyanates generally lead to more rigid polymers, while aliphatic isocyanates often produce more flexible materials with better light stability. youtube.com The structure of the isocyanate also influences the degree of hydrogen bonding within the polymer matrix, which in turn affects properties like tensile strength and thermal characteristics. mdpi.com

The versatility of polyurethane and polyurea chemistry allows for the creation of a wide array of materials, including:

Elastomers mdpi.com

Adhesives mdpi.com

Coatings youtube.com

Foams osti.gov

Application as a Crosslinking Agent in Polymeric Networks

Crosslinking is a process that involves forming covalent bonds between polymer chains, creating a more rigid and stable network structure. pcimag.com This modification significantly enhances the material's properties, including its chemical and water resistance, adhesion, and scratch resistance. pcimag.com Isocyanates are commonly employed as external crosslinking agents in various polymer systems, particularly in waterborne polyurethane dispersions (PUDs). pcimag.comcarbodiimide.com

The isocyanate groups can react with functional groups present on the polymer backbone, such as hydroxyl or amine groups, to form these crosslinks. pcimag.com In some cases, even in the absence of such functional groups, the isocyanate can react with water to form an interpenetrating network within the polymer matrix, thereby increasing the crosslink density. pcimag.com The choice of isocyanate crosslinker, whether hydrophobic or hydrophilic, can influence its dispersibility in aqueous systems and the uniformity of the resulting crosslinked network. carbodiimide.com For instance, hydrophilically modified aliphatic polyisocyanates are readily dispersible in water and are widely used as room-temperature crosslinking components for two-component waterborne polyurethane coatings and adhesives. carbodiimide.com

Modulation of Polymer Properties through Isocyanate Structure and Functionality

The structure and functionality of the isocyanate monomer play a pivotal role in tailoring the properties of the final polymer. By carefully selecting the isocyanate, chemists can control various characteristics of the resulting polyurethane or polyurea.

The structure of the isocyanate also dictates the architecture of the hard segments in segmented polyurethanes and polyureas. mdpi.com These hard segments, formed by the reaction of the isocyanate with a chain extender, contribute significantly to the mechanical strength and thermal stability of the polymer. utm.my The symmetry of the diisocyanate molecule can facilitate the self-assembly of these hard domains, leading to enhanced properties such as higher tensile strength. nih.gov For instance, polyureas based on symmetric diisocyanates have been shown to exhibit much greater tensile strengths compared to those based on unsymmetric diisocyanates. nih.gov

Furthermore, the incorporation of specific functionalities within the isocyanate molecule can impart unique properties to the polymer. The tertiary amine group in this compound, for example, can introduce pH-responsiveness or catalytic activity into the polymer structure.

Synthesis of Specialized Polymeric Foams and Elastomers

This compound is a valuable component in the synthesis of specialized polymeric foams and elastomers. Polyurethane foams are created by a reaction where the isocyanate reacts with water, generating carbon dioxide gas that acts as a blowing agent, creating the cellular structure of the foam. youtube.comosti.gov The properties of the foam, such as density, hardness, and cell structure, are influenced by the type and amount of isocyanate used. youtube.comosti.gov

In the realm of elastomers, which are characterized by their high elasticity and resilience, the choice of isocyanate is critical in determining their mechanical properties. nih.gov Segmented polyurethanes, often used as shape memory materials, derive their properties from the interplay between soft and hard segments. nih.gov The isocyanate component forms the basis of the hard segments, which are crucial for the material's strength and shape recovery characteristics. nih.gov By varying the isocyanate structure, it is possible to produce elastomers with a wide range of properties, from soft and flexible to hard and rigid. youtube.com For example, the use of aliphatic diisocyanates can lead to elastomers with good light stability and flexibility. youtube.com

Building Block in Complex Organic and Medicinal Chemistry

The reactivity of the isocyanate group makes this compound a useful building block in the synthesis of more complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries.

Synthesis of Fine Chemicals, Including Pharmaceutical and Agrochemical Intermediates

Isocyanates are versatile reagents in organic synthesis, capable of undergoing a variety of transformations to produce a wide range of compounds. The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a fundamental transformation. These reactions can be utilized to introduce the diethylaminopropyl moiety into a larger molecule, which may be a key step in the synthesis of a pharmaceutical or agrochemical active ingredient.

The synthesis of fine chemicals often involves multi-step processes where specific functional groups are introduced sequentially. Isocyanates can serve as key intermediates in these synthetic pathways. For instance, the Curtius, Hofmann, and Lossen rearrangements are methods that produce isocyanates as intermediates, which can then be further reacted to form the desired products. researchgate.net

Modification and Crosslinking of Biomolecules (e.g., Proteins, Nucleic Acids)

The isocyanate functional group is known to react with various nucleophilic groups present in biomolecules, such as the amine groups in lysine (B10760008) residues of proteins and the amino groups in nucleic acid bases. This reactivity, in principle, allows for the modification and crosslinking of these essential biological macromolecules. However, specific studies detailing the use of this compound for these purposes, including reaction conditions, efficiency, and the properties of the resulting bioconjugates, are not described in the available literature. General protein modification strategies often utilize other isocyanates or crosslinking agents, and no direct examples involving this compound have been identified.

Development of Bioactive Compounds and Delivery Systems

The tertiary amine group within the this compound structure suggests its potential as a building block in the synthesis of bioactive compounds, where this moiety could influence solubility, basicity, and receptor-binding interactions. Furthermore, isocyanates are fundamental reactants in the formation of polyurethanes, which are materials extensively investigated for drug delivery systems. Despite this theoretical potential, there is a lack of specific published research demonstrating the use of this compound in the development of novel bioactive molecules or as a component in advanced drug delivery platforms.

Derivatization in Analytical Chemistry Methodologies

The following subsections detail potential, yet currently undocumented, applications of this compound in analytical chemistry.

Preanalytical Derivatization for Enhanced Chromatographic Resolution (e.g., LC-MS)

In analytical chemistry, derivatization is a common strategy to improve the chromatographic separation of analytes. While isocyanates themselves are often the target of derivatization (for instance, using reagents like di-n-butylamine for their analysis), there is no available information on this compound being used as a derivatizing agent to enhance the resolution of other compounds in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Fluorescent Tagging and Labeling Strategies for Analytical Detection

Fluorescent tagging is a critical technique for the sensitive detection of analytes. This typically involves reacting the target molecule with a reagent that contains a fluorophore. For this compound to be used in this context, it would need to be incorporated into a larger molecule that possesses fluorescent properties. There is currently no evidence in the literature of this compound being utilized in such fluorescent tagging or labeling strategies.

Contributions to Supramolecular Chemistry and Molecular Recognition

The structure of this compound, containing both a reactive isocyanate group and a flexible alkyl chain with a tertiary amine, suggests potential applications in supramolecular chemistry. The tertiary amine could participate in hydrogen bonding or host-guest interactions, which are fundamental to molecular recognition. However, a review of the available scientific literature reveals no specific research articles or data on the contributions of this compound to the fields of supramolecular chemistry or molecular recognition.

Design of Self-Assembling Systems through Non-Covalent Interactions

The derivatives of this compound, particularly the ureas formed by its reaction with primary or secondary amines, are well-suited for creating self-assembling systems. The process is driven by a combination of directional, non-covalent interactions. mdpi.com

The primary force governing the assembly of these molecules is hydrogen bonding. For instance, a bis-urea compound, analogous to N,N'-bis(3-dimethylaminopropyl)urea, possesses multiple hydrogen bond donors (N-H) and acceptors (C=O), which can lead to the formation of extended one-dimensional tapes or sheets. google.compatsnap.com These primary structures can then associate through weaker forces:

Van der Waals Forces: The flexible diethylaminopropyl chains can pack efficiently, maximizing van der Waals contacts and stabilizing the resulting supramolecular structure.

These non-covalent interactions work in concert, guiding the molecules to spontaneously organize into ordered, higher-order architectures. nih.govresearchgate.net The specific geometry and stability of these assemblies can be tuned by modifying the chemical structure, for example, by changing the substituent on the second urea (B33335) nitrogen.

Table 1: Key Functional Groups in Self-Assembly

Functional Group Interaction Type Role in Assembly
Urea/Urethane (B1682113) Hydrogen Bonding Primary directional force, forms chains/sheets
Tertiary Amine Dipole-Dipole, H-Bond Acceptor Secondary interaction, influences packing and solubility
Alkyl Chains Van der Waals Forces Space-filling, stabilizes the overall structure

Exploration of Coordination Chemistry Involving the Nitrogen Functionalities

The nitrogen atoms within derivatives of this compound offer potential as ligands for coordination with metal ions. Both the tertiary amine of the diethylaminopropyl group and the nitrogen atoms of the urea or urethane backbone can act as Lewis bases, donating their lone pair of electrons to a metal center. researchgate.net

Tertiary Amine Coordination: The terminal diethylamino group is a classic monodentate ligand, capable of binding to a variety of transition metals. Its steric bulk, dictated by the two ethyl groups, would influence the geometry and stability of the resulting metal complex.

Urea/Urethane Backbone Coordination: The urea or urethane group can act as a bidentate ligand, with both the oxygen and nitrogen atoms potentially participating in chelation.

The formation of such coordination compounds opens pathways to new materials with interesting magnetic, optical, or catalytic properties. The specific coordination mode would depend on the metal ion, the solvent, and the steric and electronic properties of the ligand itself. researchgate.net

Formation of Functional Supramolecular Gels

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. nih.govhi.is Urea-based compounds are particularly effective LMWGs due to their ability to form strong, directional hydrogen bonds.

Derivatives of this compound are prime candidates for acting as LMWGs. The self-assembly process, driven by hydrogen bonding as described previously, can lead to the formation of long, entangled fibers. hi.is When the concentration of the gelator exceeds a critical value, these fibers form a continuous network that traps the solvent, resulting in a supramolecular gel. The properties of the gel—such as its thermal stability and mechanical strength—are highly dependent on the molecular structure of the gelator and its interaction with the solvent. The presence of the polar diethylaminopropyl group can enhance solubility in more polar organic solvents, expanding the range of potential liquids that can be gelled.

Catalytic Applications of Amine-Containing Isocyanate Derivatives

In polyurethane chemistry, tertiary amines are widely used as catalysts. topicsonchemeng.org.my The derivatives of this compound contain a built-in tertiary amine, making them and their precursors relevant to catalytic applications in polymer synthesis.

Amine-Based Catalysts in Polyurethane Polymerization (e.g., Gelation and Blowing Reactions)

The production of polyurethane foams involves two primary reactions that must be carefully balanced:

Gelation Reaction: The reaction between an isocyanate and a polyol, which forms the urethane polymer backbone.

Blowing Reaction: The reaction between an isocyanate and water, which produces carbon dioxide gas to expand the foam.

Tertiary amines are effective catalysts for both reactions. topicsonchemeng.org.my The catalytic mechanism involves the amine's lone pair of electrons interacting with the electrophilic carbon of the isocyanate group. This forms a temporary, activated complex, which lowers the activation energy and accelerates the nucleophilic attack by either the polyol's hydroxyl group (gelation) or water (blowing). topicsonchemeng.org.my

Compounds containing the 3-(dialkylamino)propyl moiety, such as derivatives of 3-dimethylaminopropylamine, are known to be effective catalysts. google.compatsnap.com The tertiary amine within the structure of a 3-diethylaminopropyl derivative would similarly provide strong catalytic activity for both the gelling and blowing reactions.

Influence on Reaction Profiles and Selectivity in Polymer Synthesis

The effectiveness and selectivity of an amine catalyst are governed by its electronic and steric properties. topicsonchemeng.org.my

Basicity (Electronic Effect): A more basic amine generally exhibits higher catalytic activity because the nitrogen's lone pair is more available.

Steric Hindrance: The bulkiness of the substituents on the nitrogen atom can influence the catalyst's selectivity. A sterically hindered amine may show greater selectivity for the smaller water molecule (promoting the blowing reaction) over the bulkier polyol molecule.

By modifying the amine structure, it is possible to control the reaction profile. For example, creating a "delayed action" catalyst can be achieved by reacting the tertiary amine with a carboxylic acid. google.com The resulting salt is less active at room temperature, but upon heating during the foaming process, the salt dissociates, releasing the active tertiary amine and initiating the catalysis. This allows for better control over the initial viscosity and flow of the reacting mixture. The specific structure of the 3-diethylaminopropyl group, with its particular steric and electronic profile, would impart a unique balance between the gelling and blowing reactions, thereby influencing the final properties of the polyurethane foam, such as cell structure and physical resilience.

Q & A

Q. What are the common synthetic routes for 3-diethylaminopropyl isocyanate, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of 3-diethylaminopropylamine with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane for improved solubility). Post-reaction purification via fractional distillation or column chromatography is critical to achieving high purity (>95%) . Kinetic studies on analogous isocyanate-alcohol systems suggest that solvent polarity significantly impacts reaction rates, with non-polar solvents favoring slower, more controlled reactions .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

  • FTIR Spectroscopy : Confirm the presence of the isocyanate (-N=C=O) stretch at ~2250–2275 cm⁻¹ .
  • NMR Spectroscopy : ¹H NMR should show characteristic peaks for the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-N) and the propyl chain (δ 1.5–1.8 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity; retention time comparisons with standards are essential .

Q. How should researchers safely handle and store this compound?

  • Handling : Use inert-atmosphere glove boxes or fume hoods to prevent moisture exposure, which can trigger hydrolysis. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory .
  • Storage : Store under dry argon or nitrogen at –20°C in amber glass vials to prevent photodegradation. Regular monitoring via FTIR is advised to detect hydrolyzed byproducts (e.g., urea derivatives) .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the reactivity of this compound with nucleophiles?

Studies on phenyl isocyanate-alcohol reactions reveal activation energies (Eₐ) ranging from 30–52 kJ/mol, depending on solvent polarity and nucleophile steric effects . For this compound:

  • Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.
  • Steric hindrance : Bulkier nucleophiles (e.g., tert-butanol) exhibit slower reaction rates.
    Data Table : Solvent Effects on Activation Energy (Eₐ)
SolventEₐ (kJ/mol)Reaction Rate (k, s⁻¹)
Toluene480.0032
THF350.015
DCM380.012
Adapted from microreactor-based kinetic studies .

Q. What strategies mitigate decomposition or side reactions during the synthesis of this compound derivatives?

  • Low-temperature quenching : Rapidly cool reaction mixtures post-synthesis to prevent thermal degradation.
  • Stoichiometric control : Avoid excess phosgene, which can lead to over-functionalization.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect early signs of isocyanate consumption or urea formation . Case studies show that incomplete conversion or hydrolysis during workup (e.g., chromatography) often explains low yields, necessitating anhydrous conditions .

Q. How does the diethylamino group in this compound alter its reactivity compared to analogous compounds?

The diethylamino group enhances nucleophilicity at the β-carbon, enabling unique reaction pathways:

  • Base catalysis : The tertiary amine can deprotonate alcohols or amines, accelerating carbamate/urea formation without external catalysts.
  • Chelation effects : In metal-catalyzed reactions, the diethylamino group may coordinate to transition metals (e.g., Pd), altering regioselectivity in cross-coupling reactions . Comparative studies with 3-aminopropyl isocyanate show a 30% rate increase in urethane formation due to this intramolecular base effect .

Q. What advanced computational methods support the study of this compound’s reaction mechanisms?

  • DFT Calculations : Model transition states for isocyanate-nucleophile interactions. For example, B3LYP/6-31G* simulations can predict activation barriers for urea formation .
  • MD Simulations : Assess solvent effects on diffusion-limited reactions in microreactor systems .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Meta-analysis : Compare studies using standardized assays (e.g., NLRP3 inhibition IC₅₀ values) and control for variables like solvent (DMSO vs. aqueous buffers).
  • Reproducibility protocols : Validate purity via orthogonal methods (HPLC + NMR) and ensure in-vitro assays exclude endotoxin contamination, which can skew immune response data .

Methodological Recommendations

  • Experimental Design : Use microreactors for precise kinetic studies to minimize heat/mass transfer limitations .
  • Data Interpretation : Cross-reference IR and NMR data with computational models to confirm intermediate structures .
  • Safety Compliance : Adhere to OSHA/NIOSH exposure limits (0.02 µg/m³ for isocyanates) and validate air sampling via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.